2,3,6-Trifluoro-5-nitrobenzoic acid

Overview

Description

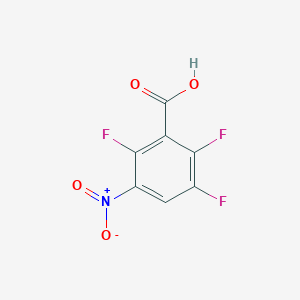

2,3,6-Trifluoro-5-nitrobenzoic acid is an organic compound characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-5-nitrobenzoic acid typically involves the nitration of 2,3,6-trifluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Major Products:

Reduction: 2,3,6-Trifluoro-5-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,3,6-Trifluoro-5-nitrobenzoic acid is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Material Science: It is employed in the preparation of fluorinated materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-5-nitrobenzoic acid largely depends on its chemical reactivity. The presence of electron-withdrawing fluorine atoms and the nitro group makes the compound highly reactive towards nucleophilic substitution and reduction reactions. These functional groups also influence the compound’s interaction with biological targets, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.

2,3,6-Trifluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 2,3,6-Trifluoro-5-nitrobenzoic acid is unique due to the specific arrangement of fluorine atoms and the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biological Activity

2,3,6-Trifluoro-5-nitrobenzoic acid (TFNBA) is an aromatic compound characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid structure. This unique configuration imparts significant chemical reactivity and potential biological activity. The compound's molecular formula is , with a molecular weight of approximately 221.09 g/mol. This article delves into the biological activities associated with TFNBA, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The trifluoromethyl and nitro substituents in TFNBA enhance its reactivity and binding affinity to various biological targets. The compound is soluble in organic solvents, which facilitates its use in biochemical assays and therapeutic applications.

Mechanisms of Biological Activity

TFNBA's biological effects are primarily mediated through its interactions with enzymes, receptors, and cellular pathways:

- Enzyme Interaction : TFNBA has been observed to bind to specific active sites on enzymes, leading to modulation of their catalytic activities. This interaction often involves the formation of hydrogen bonds and van der Waals forces, which can alter enzyme conformation and function.

- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors. This interaction can lead to changes in the transcriptional activity of target genes involved in various cellular processes.

- Cell Signaling Pathways : TFNBA influences cell signaling pathways related to oxidative stress responses. Its effects on reactive oxygen species (ROS) production can have implications for cellular metabolism and stress response mechanisms.

Antiproliferative Effects

Recent studies have indicated that TFNBA exhibits antiproliferative properties against certain cancer cell lines. For instance, it has been reported to inhibit the growth of various tumor cells through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

TFNBA has been investigated for its antimicrobial activity. Preliminary data suggest that it may possess inhibitory effects against specific bacterial strains, potentially making it a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Its ability to alter cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

- Antiproliferative Activity : In a study conducted on human cancer cell lines, TFNBA demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

- Antimicrobial Evaluation : A series of tests against Staphylococcus aureus and Escherichia coli revealed that TFNBA exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating its potential as an antibacterial agent.

- Inflammation Modulation : In vitro experiments showed that TFNBA could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in managing inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range | Reference |

|---|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 10 µM - 50 µM | |

| Antimicrobial | Inhibition of bacterial growth | MIC = 25 µg/mL | |

| Anti-inflammatory | Reduced cytokine production | Varies |

Properties

IUPAC Name |

2,3,6-trifluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEARBVAXUPCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.